5-chloro-3-methoxy-1H-indazole
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Overview
Description
5-chloro-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxy-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines . Another method includes the use of Cu(OAc)2 as a catalyst for the formation of N-N bonds in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different functional groups depending on the reagents used.
Scientific Research Applications
5-chloro-3-methoxy-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the oxidation of arachidonic acid, which is catalyzed by 5-lipoxygenase . This inhibition can result in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indazole: Lacks the methoxy group at the 3-position.
3-methoxy-1H-indazole: Lacks the chlorine atom at the 5-position.
5-chloro-3-methyl-1H-indazole: Has a methyl group instead of a methoxy group at the 3-position.
Uniqueness
The presence of both the chlorine atom at the 5-position and the methoxy group at the 3-position makes 5-chloro-3-methoxy-1H-indazole unique. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
VQOMHYLIIWQHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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